molecular formula C10H21NO2 B13274409 4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol

4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol

Cat. No.: B13274409
M. Wt: 187.28 g/mol
InChI Key: MIULQZFEGXESRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Cyclohexanone derivatives

    Reduction: Cyclohexylamine derivatives

    Substitution: N-substituted cyclohexanol derivatives

Mechanism of Action

The mechanism of action of 4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological responses . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for targeted applications .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

4-(1-methoxypropan-2-ylamino)cyclohexan-1-ol

InChI

InChI=1S/C10H21NO2/c1-8(7-13-2)11-9-3-5-10(12)6-4-9/h8-12H,3-7H2,1-2H3

InChI Key

MIULQZFEGXESRF-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1CCC(CC1)O

Origin of Product

United States

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